molecular formula C13H9N3O2S2 B270121 2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone

2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone

Cat. No. B270121
M. Wt: 303.4 g/mol
InChI Key: LNGXNZYSOGBERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone is a compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is a thienyl-oxadiazole derivative that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone is not fully understood. However, studies have shown that this compound may exert its anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2, which may contribute to its anti-inflammatory and anti-Alzheimer's disease activity.
Biochemical and Physiological Effects
Studies have shown that 2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, this compound has been shown to inhibit acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone in lab experiments is its potential as a treatment for various diseases, including cancer, inflammation, and Alzheimer's disease. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use as a treatment.

Future Directions

There are several future directions for research on 2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone. One direction is to further investigate its mechanism of action, which may help to optimize its use as a treatment for various diseases. Another direction is to explore its potential use in combination with other treatments, such as chemotherapy, to enhance its anti-cancer activity. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials.

Synthesis Methods

Several methods have been reported for the synthesis of 2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone. One such method involves the reaction of 2-(2-thienyl)acetic acid with thionyl chloride to form 2-chloro-2-(2-thienyl)acetic acid. This is then reacted with hydrazine hydrate and pyridine to form 2-(2-thienyl)hydrazinecarboxylic acid. The acid is then reacted with thionyl chloride to form 2-chloro-2-(2-thienyl)hydrazinecarboxylic acid, which is then reacted with sodium azide to form 2-(2-thienyl)-5-azido-1,3,4-oxadiazole. Finally, the azide is reduced using palladium on carbon to form 2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone.

Scientific Research Applications

2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. Studies have shown that this compound has anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease by inhibiting acetylcholinesterase activity.

properties

Product Name

2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone

Molecular Formula

C13H9N3O2S2

Molecular Weight

303.4 g/mol

IUPAC Name

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone

InChI

InChI=1S/C13H9N3O2S2/c17-10(11-4-2-6-19-11)8-20-13-16-15-12(18-13)9-3-1-5-14-7-9/h1-7H,8H2

InChI Key

LNGXNZYSOGBERW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3

Origin of Product

United States

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